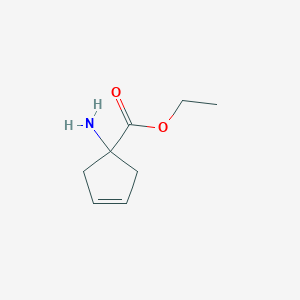

Ethyl 1-aminocyclopent-3-enecarboxylate

Description

BenchChem offers high-quality Ethyl 1-aminocyclopent-3-enecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-aminocyclopent-3-enecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-aminocyclopent-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-11-7(10)8(9)5-3-4-6-8/h3-4H,2,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZTVTXVLRXIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC=CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443639 | |

| Record name | 1-AMINO-3-CYCLOPENTENE-1-CARBOXYLIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199532-88-2 | |

| Record name | 1-AMINO-3-CYCLOPENTENE-1-CARBOXYLIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Amino-3-Cyclopentene-1-Carboxylic Acid Ethyl Ester

CAS Number (HCl Salt): 76910-10-6 Synonyms: Ethyl 1-amino-3-cyclopentenecarboxylate; 1-Amino-3-cyclopentenecarboxylic acid ethyl ester; Dehydrocycloleucine ethyl ester.

Executive Summary

This technical guide profiles 1-amino-3-cyclopentene-1-carboxylic acid ethyl ester , a critical non-proteinogenic amino acid derivative used in medicinal chemistry and peptide engineering. Structurally, it represents an unsaturated, conformationally restricted analog of cycloleucine (1-aminocyclopentanecarboxylic acid).

The presence of the C3-C4 double bond in the cyclopentane ring introduces specific steric and electronic constraints, making this scaffold invaluable for:

-

Peptidomimetics: Inducing specific secondary structures (e.g.,

-turns, -

Drug Discovery: Serving as a bioisostere for cyclic amino acids in glutamate receptor ligands (NMDA/metabotropic) and as a core scaffold for carbocyclic nucleoside synthesis.

-

Synthetic Versatility: The alkene functionality allows for further derivatization (e.g., epoxidation, dihydroxylation) to generate complex chiral intermediates.

This guide details the physicochemical identity, field-proven synthetic protocols, and quality control parameters required for the rigorous application of this compound in research and development.

Chemical Identity & Physicochemical Properties

The compound is most stable and commercially available as its hydrochloride salt. Researchers must distinguish between the free base (liquid/oil) and the salt (crystalline solid) during stoichiometric calculations.

Key Identifiers

| Parameter | Free Base | Hydrochloride Salt |

| CAS Number | Not widely indexed (Generic: 1-amino-3-cyclopentene-1-carboxylic acid derivatives) | 76910-10-6 |

| Molecular Formula | ||

| Molecular Weight | 155.19 g/mol | 191.66 g/mol |

| IUPAC Name | Ethyl 1-amino-3-cyclopentene-1-carboxylate | Ethyl 1-amino-3-cyclopentene-1-carboxylate hydrochloride |

| SMILES | CCOC(=O)C1(N)CC=CC1 | CCOC(=O)C1(N)CC=CC1.Cl |

| Appearance | Colorless to pale yellow oil | White to off-white crystalline powder |

| Solubility | DCM, EtOAc, MeOH | Water, MeOH, DMSO |

Structural Geometry

The cyclopentene ring is planar to slightly puckered. The quaternary carbon (C1) holds the amino and ester groups in a fixed orientation relative to the alkene, restricting the

Synthetic Pathways & Manufacturing

Two primary routes exist for the synthesis of this scaffold: the Bucherer-Bergs reaction (industrial standard) and Ring-Closing Metathesis (modern, precision synthesis).

Method A: Bucherer-Bergs Protocol (Scalable)

This method is preferred for multi-gram to kilogram scale synthesis due to the availability of cheap starting materials.

Step-by-Step Workflow:

-

Hydantoin Formation: Cyclopent-3-en-1-one is reacted with ammonium carbonate and potassium cyanide. The ketone undergoes condensation to form the spiro-hydantoin intermediate.

-

Alkaline Hydrolysis: The hydantoin ring is opened using barium hydroxide (

) or sodium hydroxide ( -

Esterification: The free acid is treated with thionyl chloride (

) in absolute ethanol. This generates the ethyl ester hydrochloride in situ.

Method B: Ring-Closing Metathesis (RCM)

Ideal for synthesizing enantiomerically pure analogs if starting from chiral allylglycine derivatives.

Workflow:

-

Bis-alkylation: A glycine ester equivalent (e.g., benzophenone imine of glycine ethyl ester) is dialkylated with cis-1,4-dichloro-2-butene (less common) or prepared via allylation.

-

Metathesis: A diallylglycine derivative is subjected to Grubbs' 2nd Generation Catalyst to close the cyclopentene ring.

Figure 1: The standard Bucherer-Bergs synthetic pathway for producing the target ethyl ester.

Applications in Drug Design & Research

Peptidomimetics

The incorporation of 1-amino-3-cyclopentene-1-carboxylic acid ethyl ester into peptide chains creates a rigid "kink."

-

Mechanism: The quaternary

-carbon prevents free rotation. -

Result: Stabilization of

-turns or -

Utility: Used to design protease-resistant peptides and to map the bioactive conformation of peptide hormones.

Glutamate Receptor Ligands

This molecule is the unsaturated analog of Cycloleucine and ACPD (1-aminocyclopentane-1,3-dicarboxylic acid).

-

Structure-Activity Relationship (SAR): The double bond provides a handle for further functionalization (e.g., to form 3,4-epoxy or 3,4-dihydroxy analogs) to probe the active sites of NMDA and metabotropic glutamate receptors (mGluRs).

Carbocyclic Nucleosides

The cyclopentene ring mimics the sugar moiety in nucleosides.

-

Workflow: The ester group is reduced to an alcohol, and the amine is coupled with purine/pyrimidine bases.

-

Therapeutic Area: Development of antiviral agents (e.g., against HIV, HSV) where the carbocyclic ring prevents phosphorylase cleavage, enhancing metabolic stability.

Figure 2: Strategic applications of the scaffold in pharmaceutical development.

Analytical Characterization & Quality Control

For the Hydrochloride salt (CAS 76910-10-6), the following analytical profile confirms identity and purity.

Proton NMR ( NMR, 400 MHz, or )

-

5.70 - 5.85 ppm (s/m, 2H): Vinyl protons (

-

4.25 ppm (q, 2H): Methylene protons of the ethyl ester (

-

2.60 - 3.20 ppm (m, 4H): Ring methylene protons (

-

1.30 ppm (t, 3H): Methyl protons of the ethyl ester (

Carbon NMR ( NMR)

-

Carbonyl (

): ~170-172 ppm. -

Vinyl Carbons (

): ~128-130 ppm. -

Quaternary Carbon (

): ~65-70 ppm. -

Ethyl Ester Carbons: ~62 ppm (

) and ~14 ppm ( -

Ring Methylenes: ~40-45 ppm.

Mass Spectrometry

-

Technique: ESI-MS (Positive Mode).

-

Expected Ion:

= 156.2 m/z (corresponding to the free base cation).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation or polymerization at the double bond; the HCl salt is significantly more stable.

-

Handling: Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dusts.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

Bucherer-Bergs Reaction Mechanism & Scope

-

Synthesis of Cyclopentene Amino Acids

- Source: Avenoza, A., et al. "Enantioselective synthesis of quaternary -amino acids." Tetrahedron: Asymmetry, 2002.

- Relevance: Describes modern asymmetric routes including RCM for similar scaffolds.

-

Conformational Constraints in Peptides

- Source: Toniolo, C., et al.

- Relevance: Details the use of -disubstituted amino acids like ACP ethyl ester in peptide design.

-

Commercial Data & CAS Verification

- Source: Sigma-Aldrich / Merck KGaA Product Catalog.

- Relevance: Verification of salt forms and handling for cyclic amino acid esters.

Sources

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 1-aminocyclopent-3-enecarboxylate as a Peptide Building Block

Introduction: Expanding the Peptidomimetic Toolkit with Unsaturated Carbocyclic Scaffolds

The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability.[1][2] A key strategy in this endeavor is the incorporation of non-natural amino acids that introduce conformational constraints, thereby enhancing proteolytic resistance and receptor-binding affinity.[3][4][5] The introduction of cyclic amino acids is particularly effective in reducing the conformational flexibility of peptide backbones.[6][7] This guide focuses on the application of Ethyl 1-aminocyclopent-3-enecarboxylate, a novel building block that introduces an unsaturated five-membered ring into the peptide sequence.

The cyclopentene moiety serves as a bioisostere of proline, offering a unique combination of rigidity and altered hydrophobicity.[8] The planar double bond within the ring system reduces the number of available conformations compared to a saturated cyclopentane ring, potentially leading to more defined secondary structures.[6][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the requisite Fmoc-protected building block, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the subsequent analysis of the resulting modified peptides.

Part 1: Synthesis and Preparation of the Building Block

To be incorporated into standard Fmoc-based SPPS, Ethyl 1-aminocyclopent-3-enecarboxylate must first be converted to its N-α-Fmoc-protected carboxylic acid form. This is achieved through a two-step process: saponification of the ethyl ester followed by Fmoc protection of the primary amine.

Workflow for Building Block Preparation

Caption: Synthetic workflow for the preparation of the Fmoc-protected building block.

Protocol 1: Saponification of Ethyl 1-aminocyclopent-3-enecarboxylate

This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 1-aminocyclopent-3-enecarboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve Ethyl 1-aminocyclopent-3-enecarboxylate (1.0 eq) in a 3:1 mixture of THF and deionized water.

-

Add LiOH (1.5 eq) to the solution and stir at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Carefully acidify the remaining aqueous solution to a pH of approximately 5-6 with 1 M HCl. Note: The isoelectric point may need to be determined empirically for optimal precipitation/extraction.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-aminocyclopent-3-ene-1-carboxylic acid.

Protocol 2: Fmoc Protection of 1-Aminocyclopent-3-ene-1-carboxylic acid

This protocol describes the protection of the α-amino group using Fmoc-OSu.[9]

Materials:

-

1-Aminocyclopent-3-ene-1-carboxylic acid (from Protocol 1)

-

9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 10% aqueous solution of NaHCO₃.

-

In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

-

Stir the reaction mixture overnight.

-

Dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will precipitate the Fmoc-protected amino acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Fmoc-1-aminocyclopent-3-ene-1-carboxylic acid.

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-1-aminocyclopent-3-ene-1-carboxylic acid follows standard SPPS protocols, but with special consideration for potential steric hindrance at the α-carbon.[]

SPPS Workflow Overview

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 3: SPPS Incorporating Fmoc-1-aminocyclopent-3-ene-1-carboxylic acid

This protocol outlines a single coupling cycle for the incorporation of the custom building block.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including Fmoc-1-aminocyclopent-3-ene-1-carboxylic acid)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

DIPEA (N,N-Diisopropylethylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether, cold

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling:

-

In a separate vial, pre-activate the Fmoc-1-aminocyclopent-3-ene-1-carboxylic acid (3-5 eq) with HATU (0.95 eq relative to the amino acid) and DIPEA (2 eq relative to the resin loading) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours. Due to the steric hindrance of the α,α-disubstituted carbon, a longer coupling time and/or double coupling may be necessary.[1][2]

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, or Bromophenol Blue test for subsequent couplings onto the secondary amine formed by the cyclopentene amino acid).

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times).

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture to remove the resin. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

| Parameter | Standard Amino Acid | Fmoc-1-aminocyclopent-3-ene-1-carboxylic acid | Rationale |

| Equivalents | 3-5 eq | 4-6 eq | Increased concentration can help drive the reaction to completion for sterically hindered residues. |

| Coupling Reagent | HBTU, DIC/HOBt | HATU, HCTU, PyAOP | More reactive uronium/phosphonium salts are recommended to overcome steric hindrance.[2] |

| Coupling Time | 30-60 min | 2-4 hours (or double couple) | Allows more time for the sterically hindered coupling to proceed to completion. |

| Monitoring | Kaiser Test | Bromophenol Blue Test | The Kaiser test is unreliable for the secondary amine formed after coupling to this residue. |

Part 3: Properties and Analysis of Modified Peptides

The incorporation of the 1-aminocyclopent-3-enecarboxylate residue is expected to impart distinct structural and analytical characteristics to the peptide.

Structural and Functional Implications

-

Conformational Rigidity: The cyclopentene ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, similar to proline but with a different conformational preference. This can stabilize specific secondary structures, such as β-turns or helical motifs.[6][8] The reduced conformational entropy can lead to enhanced binding affinity for biological targets.[7]

-

Proteolytic Stability: The α,α-disubstituted nature of the amino acid sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.[4][11] The rigid conformation can also make cleavage sites less accessible to enzymes.

-

Modulated Hydrophobicity: The unsaturated carbocyclic ring alters the local hydrophobicity compared to its linear or saturated cyclic counterparts, which can influence solubility, cell permeability, and protein-protein interactions.[12]

Analytical Characterization

Mass Spectrometry:

-

Molecular Weight: The monoisotopic mass of the Fmoc-1-aminocyclopent-3-ene-1-carboxylic acid residue is 349.131 Da. When incorporated into a peptide, the residue's mass is 125.079 Da (C₇H₉NO). This mass shift should be clearly identifiable in the MS spectrum of the final peptide.

-

Tandem MS (MS/MS): The fragmentation of peptides containing this residue can be complex due to the cyclic nature. Ring opening may occur, leading to multiple fragmentation pathways.[13][14] Expect to see characteristic b- and y-ion series, but also potential neutral losses from the cyclopentene ring itself under high-energy dissociation.

NMR Spectroscopy:

-

Proton (¹H) NMR: The cyclopentene ring will introduce characteristic signals. The vinylic protons (=CH) are expected to appear in the downfield region, typically around 5.6-5.8 ppm.[15][16] The allylic and aliphatic protons on the ring will appear further upfield, generally between 1.8 and 2.5 ppm. These signals can be used to confirm the incorporation and integrity of the building block.

-

Conformational Analysis: 2D NMR techniques, such as NOESY and ROESY, can be used to determine through-space proximities between the cyclopentene protons and other protons in the peptide chain.[17] This data is crucial for elucidating the three-dimensional structure and understanding the conformational preferences induced by the cyclic residue.

| Analytical Technique | Expected Observation for a Peptide with the Cyclopentene Residue |

| LC-MS | A mass increase of 125.079 Da for each incorporation. |

| MS/MS | Complex fragmentation pattern. Potential for neutral loss of C₅H₆ (66 Da) from the ring. |

| ¹H NMR | Characteristic signals for vinylic protons (~5.7 ppm) and aliphatic ring protons (~1.8-2.5 ppm).[15][16] |

| CD Spectroscopy | Altered spectra indicative of induced secondary structure (e.g., increased helicity or β-turn content).[6] |

Conclusion

Ethyl 1-aminocyclopent-3-enecarboxylate is a valuable building block for creating conformationally constrained peptidomimetics. Its incorporation via SPPS, while requiring consideration for steric hindrance, is achievable with optimized coupling protocols. The resulting peptides are expected to exhibit enhanced proteolytic stability and defined structural motifs. The analytical techniques described herein provide a robust framework for the characterization of these novel peptides, paving the way for their application in drug discovery and chemical biology.

References

- Schneider, S. E., & Dzubeck, V. (2000). One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates. Tetrahedron Letters, 41(51), 9953–9956.

-

Gajda, M., et al. (2024). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. Royal Society Open Science, 11(10), 240962. [Link]

- Houssen, W. E., & Jaspars, M. (2010). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 21(5), 785–798.

- Schilling, J., et al. (2002). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Journal of the American Society for Mass Spectrometry, 13(11), 1290–1298.

- Lee, Y. J., & Lee, Y. M. (2018). Mass Spectrometric Analysis of Cyclic Peptides. In Mass Spectrometry-Based Metabolomics. IntechOpen.

-

Brown, W. P. (2025). 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene. Doc Brown's Chemistry. [Link]

- Wang, R., et al. (2025). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Molecules, 30(4), 856.

-

Gajda, M., et al. (2024). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. PubMed. [Link]

- Shimadzu Corporation. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. ASMS 2019 Poster.

- BenchChem. (n.d.).

- Sangiorgi, G., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3293.

- BenchChem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. BenchChem.

- Creative Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

- Kirk, R. (2025). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences.

- Nadeau, C., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2795.

- Miller, S. J., et al. (2022). Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. The Journal of Organic Chemistry, 87(1), 633–644.

- ChemPep. (n.d.). Overview of Fmoc Amino Acids. ChemPep.

- Zheng, H., et al. (2021). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. Nucleic Acids Research, 49(1), 14–24.

- Synfacts. (2019).

- ResearchGate. (n.d.). Chemical shifts for 13 C NMR peaks of cyclopentene (CP) and polypentenamer (PCP).

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- YouTube. (2023). HNMR spectroscopy practical problems #Spectra of Cyclopentane. YouTube.

- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.

- Oku, T., et al. (2003). Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide. Bioorganic & Medicinal Chemistry Letters, 13(15), 2541–2544.

- ResearchGate. (n.d.). Cyclization of peptides enhances proteolytic stability and thus improves cell penetration or targeting.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

- Oishi, S., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. International Journal of Molecular Sciences, 25(18), 10086.

- University of Regensburg. (n.d.). Chemical shifts. University of Regensburg.

- Kotha, S., & Halder, S. (2010). Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid. Synlett, 2010(08), 1235–1237.

- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal.

- Chem-Impex. (n.d.). (+)-(1S,3R)-N-Fmoc-3-aminocyclopentane carboxylic acid. Chem-Impex.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- Ji, X., et al. (2024). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Molecules, 29(15), 3505.

- Nano-HUB. (2012). Effect of Amino Acid Type on Peptide Structure. Nano-HUB.

- Kessler, H., et al. (1989). Conformational analysis of cyclic peptides in solution. Biopolymers, 28(1), 385–395.

- ResearchGate. (n.d.). Proteolytic stability of cyclic peptides in relevant biological matrices.

- AAPPTec. (n.d.). (-)-(1R,3S)-N-Fmoc-3-Aminocyclopentanecarboxylic acid. AAPPTec.

- Rehm, C., et al. (2018). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. Chemistry—A European Journal, 24(56), 15009–15016.

- Research Communities. (2024). Shaping of secondary structure by additional amino groups. Research Communities.

- Hashimoto, Y., et al. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbone. Bioscience, Biotechnology, and Biochemistry, 66(4), 887–891.

- Miller, S. J., et al. (2021). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Molecules, 26(23), 7267.

- Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 108.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]

- 4. Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. intavispeptides.com [intavispeptides.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sites.engineering.ucsb.edu [sites.engineering.ucsb.edu]

- 13. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontierspartnerships.org [frontierspartnerships.org]

- 15. 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene doc brown's advanced level organic chemistry revision notes [docbrown.info]

- 16. Cyclopentene(142-29-0) 1H NMR [m.chemicalbook.com]

- 17. Conformational analysis of cyclic peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Protection Strategies for Ethyl 1-Aminocyclopent-3-enecarboxylate (Boc/Fmoc)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of N-Protection in Synthesis

In the intricate landscape of organic synthesis and drug development, the selective manipulation of functional groups is paramount. The amine functional group, being nucleophilic and basic, often requires temporary masking or "protection" to prevent unwanted side reactions during multi-step synthetic sequences. This is particularly crucial in the synthesis of complex molecules such as peptidomimetics, where precise control over reactivity is essential. Ethyl 1-aminocyclopent-3-enecarboxylate is a valuable chiral building block, and its amino group necessitates protection to enable further chemical modifications at other positions of the molecule.

This guide provides a detailed technical overview of two of the most robust and widely utilized N-protection strategies for ethyl 1-aminocyclopent-3-enecarboxylate: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The choice between these protecting groups is often dictated by the overall synthetic strategy, particularly the need for orthogonal protection schemes where one group can be removed selectively in the presence of others.[1]

Part 1: The tert-Butoxycarbonyl (Boc) Protection Strategy

The Boc group is a cornerstone of amine protection in organic synthesis due to its ease of introduction, general stability to a wide range of non-acidic reagents, and clean, acid-catalyzed removal.[2][3] This makes it an excellent choice for protecting the primary amine of ethyl 1-aminocyclopent-3-enecarboxylate.

Mechanism of N-Boc Protection

The N-Boc protection of an amine proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[4][5] A base is typically employed to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct. The reaction mechanism is illustrated below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

Derivatization of cyclopentene amino esters for peptidomimetic synthesis

Anwendungsleitfaden und Protokolle

Thema: Derivatisierung von Cyclopentenaminoestern für die Peptidomimetik-Synthese

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Die Einführung von konformationell beschränkten Aminosäure-Analoga in Peptidsequenzen ist eine grundlegende Strategie in der medizinischen Chemie zur Entwicklung von Peptidomimetika mit verbesserter Wirksamkeit, Selektivität und metabolischer Stabilität. Cyclopentenaminoester stellen eine besonders wertvolle Klasse von Bausteinen dar, da ihr starrer Fünfring-Grundkörper die Peptidrückgrat-Konformation präzise steuert und so definierte Sekundärstrukturen wie β-Turns nachahmen kann.[1][2] Diese Anwendungsrichtlinie bietet einen detaillierten Überblick und experimentelle Protokolle für die Synthese und Derivatisierung von Cyclopentenaminoestern, die als Dipeptid-Mimetika dienen. Der Schwerpunkt liegt auf robusten synthetischen Methoden, einschließlich Ringschlussmetathese (RCM) und Multikomponenten-Reaktionen, sowie auf Protokollen zur weiteren Funktionalisierung und zum Einbau in Peptidsequenzen.

Einleitung: Die Bedeutung von konformationellen Beschränkungen in Peptidomimetika

Peptide sind aufgrund ihrer hohen Spezifität und geringen Toxizität attraktive therapeutische Wirkstoffe. Ihre Anwendung wird jedoch oft durch Nachteile wie geringe Bioverfügbarkeit und schnelle proteolytische Degradation eingeschränkt.[3] Peptidomimetika zielen darauf ab, diese Einschränkungen zu überwinden, indem sie die bioaktive Konformation eines Peptids in einem stabileren, nicht-peptidischen Gerüst nachbilden.[4] Die Einführung von starren cyclischen Strukturen, wie dem Cyclopentenring, ist eine bewährte Methode, um die konformationelle Flexibilität zu reduzieren.[5][6] Dies kann zu einer erhöhten Bindungsaffinität am Zielrezeptor führen, da der entropische Verlust bei der Bindung minimiert wird.[1] Cyclopenten-basierte Aminosäuren sind besonders wirksam, da sie die Orientierung von Seitenketten und Rückgrat-Resten fixieren und so die für die biologische Aktivität entscheidenden Sekundärstrukturen stabilisieren.[7]

Synthesestrategien für das Cyclopenten-Grundgerüst

Die Synthese des funktionalisierten Cyclopentenrings ist der entscheidende erste Schritt. Zwei leistungsstarke und vielseitige Methoden werden hier vorgestellt: die Ringschlussmetathese (RCM) und Isocyanid-basierte Multikomponenten-Reaktionen.

Ringschlussmetathese (RCM)

Die RCM ist eine der effizientesten Methoden zur Bildung von ungesättigten Ringen und hat sich bei der Synthese von 5- bis 7-gliedrigen Ringen als besonders nützlich erwiesen.[8][9] Die Reaktion nutzt Ruthenium-Katalysatoren (z. B. Grubbs-Katalysatoren), die eine hohe Toleranz gegenüber funktionellen Gruppen aufweisen, was sie ideal für komplexe Moleküle macht.[8][10] Die treibende Kraft der Reaktion ist die Bildung des thermodynamisch stabilen Cycloalkens und die Freisetzung von flüchtigem Ethylen.[9]

Logik des Arbeitsablaufs für die RCM-basierte Synthese

Der allgemeine Ansatz beginnt mit einem acyclischen Dien-Vorläufer, der aus einem chiralen Pool (z. B. Zuckern oder Aminosäuren) synthetisiert wird, um die Stereokontrolle zu gewährleisten.[3][11] Dieser Vorläufer wird dann der RCM unterzogen, um den Cyclopentenring zu bilden. Anschließende Funktionalisierungen führen den gewünschten Aminoester ein.

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von Cyclopenten-β-aminoestern via RCM.

Protokoll 1: RCM zur Synthese eines polyhydroxylierten Cyclopenten-Vorläufers [3]

Dieses Protokoll beschreibt die RCM eines von D-Mannose abgeleiteten Dien-Vorläufers.

-

Vorbereitung: Lösen Sie den Dien-Vorläufer (1 Äquiv.) in trockenem, entgastem Dichlormethan (CH₂Cl₂) unter einer inerten Atmosphäre (Argon oder Stickstoff), um eine Konzentration von ca. 0,01 M zu erreichen.

-

Katalysatorzugabe: Fügen Sie den Grubbs-Katalysator der ersten Generation (5 mol%) zur Lösung hinzu.

-

Reaktion: Rühren Sie die Reaktionsmischung bei Raumtemperatur für 24 Stunden. Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

-

Aufarbeitung: Nach vollständigem Umsatz wird das Lösungsmittel unter reduziertem Druck entfernt. Der Rückstand wird mittels Säulenchromatographie an Kieselgel gereinigt (typisches Eluentensystem: Hexan/Ethylacetat), um das Cyclopentenol-Produkt zu isolieren.

-

Begründung der Wahl: Die Verwendung von Grubbs-Katalysator der ersten Generation ist oft ausreichend für einfache Diene und kostengünstiger. Die Reaktion wird in verdünnter Lösung durchgeführt, um intermolekulare Dimerisierungsreaktionen zu minimieren.[10]

Isocyanid-basierte Multikomponenten-Reaktionen (I-MCRs)

Multikomponenten-Reaktionen, insbesondere die Ugi- und Passerini-Reaktionen, sind äußerst leistungsfähige Werkzeuge für den Aufbau molekularer Vielfalt in einem einzigen Schritt.[12][13][14] Sie ermöglichen die Bildung von peptidähnlichen Gerüsten durch die Kombination von drei oder vier Ausgangsmaterialien.[13] Für die Synthese von Cyclopenten-Derivaten kann ein bifunktioneller Baustein, der eine Aldehyd- oder Ketonfunktion und eine Carbonsäurefunktion enthält, verwendet werden, um nach der MCR eine intramolekulare Cyclisierungsreaktion auszulösen. Eine neuere Methode nutzt zugängliche Hemiacetale als chiralen bifunktionellen Ausgangsstoff in einer Ugi-artigen Reaktion, um direkt hochsubstituierte Cyclopenten-Addukte zu erzeugen.[15]

Logik des Ugi-basierten Arbeitsablaufs

Abbildung 2: Konzept einer Ugi-Reaktion gefolgt von Cyclisierung zur Synthese von Cyclopenten-Peptidomimetika.

Protokoll 2: Ugi-Vierkomponenten-Reaktion (U-4CR) zur Synthese eines Dipeptid-ähnlichen Gerüsts [13][14]

Dieses allgemeine Protokoll beschreibt die Ugi-Reaktion zur Erzeugung eines α-Acylaminoamids, das als Vorläufer für komplexere Strukturen dienen kann.

-

Vorbereitung: Lösen Sie die Carbonsäure (1 Äquiv.), das Amin (1 Äquiv.) und die Carbonylkomponente (Aldehyd oder Keton, 1 Äquiv.) in einem polaren protischen Lösungsmittel wie Methanol oder Trifluorethanol (TFE).[13]

-

Imine-Bildung: Rühren Sie die Mischung für 30-60 Minuten bei Raumtemperatur, um die in-situ-Bildung des Imins zu ermöglichen.

-

Isocyanid-Zugabe: Fügen Sie das Isocyanid (1 Äquiv.) zur Reaktionsmischung hinzu.

-

Reaktion: Rühren Sie die Reaktion bei Raumtemperatur für 24-48 Stunden. Der Fortschritt kann mittels LC-MS oder DC überwacht werden.

-

Aufarbeitung: Entfernen Sie das Lösungsmittel unter Vakuum. Der Rückstand wird in einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und mit wässriger Säure und Base gewaschen, um nicht umgesetzte Ausgangsmaterialien zu entfernen. Das Produkt wird durch Säulenchromatographie gereinigt.

-

Begründung der Wahl: Die Ugi-Reaktion ist atomökonomisch und erzeugt komplexe, peptidähnliche Strukturen in einem einzigen Schritt aus leicht verfügbaren Ausgangsmaterialien.[16] Die Wahl polarer protischer Lösungsmittel begünstigt den Reaktionsmechanismus.[13]

Derivatisierung und Einbau in Peptide

Nach der erfolgreichen Synthese des Cyclopentenaminoester-Kerns kann dieser weiter derivatisiert und in Peptidsequenzen eingebaut werden.

Schutzgruppenstrategie und Peptidkopplung

Für den Einbau in die Festphasen-Peptidsynthese (SPPS) muss der Cyclopentenaminoester orthogonal geschützt werden, typischerweise mit einer Fmoc-Gruppe an der Aminofunktion und einer säurelabilen Ester-Schutzgruppe (z. B. tert-Butyl) an der Carboxylfunktion.

Protokoll 3: Einbau eines Fmoc-geschützten Cyclopentenaminoesters in eine Peptidsequenz (SPPS) [3][17]

-

Harz-Vorbereitung: Beginnen Sie mit einem geeigneten Harz (z. B. Rink-Amide-Harz), das bereits mit der vorhergehenden Aminosäure beladen ist, und entfernen Sie dessen Fmoc-Schutzgruppe mit einer 20%igen Piperidinlösung in DMF.

-

Aktivierung: Lösen Sie den Fmoc-geschützten Cyclopentenaminoester (3 Äquiv.), ein Kopplungsreagenz wie HATU (2,9 Äquiv.) und eine Base wie DIPEA (6 Äquiv.) in DMF.

-

Kopplung: Geben Sie die aktivierte Aminosäurelösung zum Harz und schütteln Sie die Mischung für 2-4 Stunden bei Raumtemperatur.

-

Kontrolle: Führen Sie einen qualitativen Test (z. B. Kaiser-Test) durch, um die vollständige Kopplung zu überprüfen. Bei unvollständiger Reaktion wiederholen Sie den Kopplungsschritt.

-

Waschen: Waschen Sie das Harz gründlich mit DMF und DCM, um überschüssige Reagenzien zu entfernen.

-

Fortsetzung: Fahren Sie mit dem nächsten Deprotektions- und Kopplungszyklus fort.

-

Begründung der Wahl: HATU ist ein hocheffizientes Kopplungsreagenz, das sterisch anspruchsvolle Aminosäuren wie die hier beschriebenen Cyclopenten-Derivate effektiv koppelt und die Racemisierung minimiert.[17] Die Verwendung von DIPEA als Base ist entscheidend, um das saure Milieu zu neutralisieren, das während der Aktivierung entsteht.[17]

Quantitative Daten und Vergleich

Die Wahl der Syntheseroute hängt von den gewünschten Substituenten, der Stereochemie und der Verfügbarkeit der Ausgangsmaterialien ab. Die folgende Tabelle fasst typische Ausbeuten und Bedingungen zusammen.

| Synthesemethode | Schlüsselreaktion | Typische Katalysatoren/Reagenzien | Lösungsmittel | Typische Ausbeute | Vorteile | Referenz |

| Ringschlussmetathese | Olefin-Metathese | Grubbs I/II, Hoveyda-Grubbs | CH₂Cl₂, Toluol | 70-95% | Hohe funktionelle Gruppentoleranz, milde Bedingungen | [3][10][11] |

| Multikomponenten-Reaktion | Ugi-4CR | - | Methanol, TFE | 60-85% | Hohe Atomökonomie, schnelle Komplexitätserzeugung | [13][14][15] |

| Peptidkopplung (SPPS) | Amidbindungsknüpfung | HATU, HBTU, DIC/HOBt | DMF, NMP | >90% (pro Schritt) | Automatisierbar, hohe Reinheit der Endprodukte | [3][17] |

Schlussfolgerung und Ausblick

Die Derivatisierung von Cyclopentenaminoestern ist eine robuste Strategie zur Herstellung von konformationell beschränkten Peptidomimetika. Methoden wie die Ringschlussmetathese und Multikomponenten-Reaktionen bieten effiziente und flexible Zugänge zu diesen wertvollen Bausteinen. Die hier vorgestellten Protokolle bieten eine solide Grundlage für Forscher, um diese Verbindungen zu synthetisieren und in komplexe Peptidsequenzen zu integrieren. Zukünftige Arbeiten werden sich wahrscheinlich auf die Entwicklung neuer katalytischer Methoden zur weiteren asymmetrischen Funktionalisierung des Cyclopentenrings und die Untersuchung der strukturellen und biologischen Eigenschaften der resultierenden Peptidomimetika konzentrieren.[5][18]

Referenzen

-

Fülöp, F., Forró, E., & Mándity, I. M. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry, 8, 134–140. [Link]

-

Reddy, C. R., et al. (2018). Aminative annulation of cyano-enynyl esters leading to functionalized cyclopentenones. Chemical Communications, 54(82), 11634-11637. [Link]

-

Kaźmierkiewicz, R., et al. (2023). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. Molecules, 28(14), 5393. [Link]

-

Chen, J., et al. (2017). Synthesis of functionalized cyclopentenes through allenic ketone-based multicomponent reactions. Organic & Biomolecular Chemistry, 15(3), 545-549. [Link]

-

de la Torre, V. G., & Gotor-Fernández, V. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 6069–6114. [Link]

-

Tavčar, B., et al. (2024). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 382(2280), 20230263. [Link]

-

Verschiedene Autoren. (2020). Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. ResearchGate. [Link]

-

Pirez, S. L. (1997). Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics. DTIC. [Link]

-

Mori, T., et al. (2021). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. Nucleic Acids Research, 49(1), 103–112. [Link]

-

Wikipedia-Autoren. Ring-closing metathesis. Wikipedia. [Link]

-

Chandrasekhar, S., et al. (2006). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 4(9), 1655-1657. [Link]

-

Oishi, S., et al. (2017). Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization. Chemistry – A European Journal, 23(13), 3094–3104. [Link]

-

Estévez, J. C., et al. (2012). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 77(1), 160–169. [Link]

-

de Mol, M. L., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 538–564. [Link]

-

Rutjes, F. P. J. T., & Schoemaker, H. E. (1997). Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-Natural a-Amino Acids. Tetrahedron Letters, 38(5), 677-680. [Link]

-

Piras, M., et al. (2015). MC/EM conformational analysis for peptidomimetics 1a and 1b. ResearchGate. [Link]

-

Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]

-

de Castro, P. P., et al. (2021). Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction. Organic Chemistry Frontiers, 8(20), 5737-5743. [Link]

-

El-Damasy, A. K., et al. (2023). Reinvestigation of Passerini and Ugi scaffolds as multistep apoptotic inducers via dual modulation of caspase 3/7 and P53-MDM2 signaling for halting breast cancer. RSC Medicinal Chemistry, 14(10), 2005–2022. [Link]

-

Dömling, A. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? The Journal of Organic Chemistry, 87(16), 10589–10603. [Link]

-

Serra, I., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(10), 2826. [Link]

-

Verschiedene Autoren. (2007). Synthesis of Cyclopentitols by Ring-Closing Approaches. ResearchGate. [Link]

-

King, G. S., et al. (1984). Cyclopropane amino acid ester dipeptide sweeteners. Journal of Agricultural and Food Chemistry, 32(4), 841–844. [Link]

-

Estévez, J. C., et al. (2012). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. ResearchGate. [Link]

-

Kumar, V. S., & Hutton, C. A. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 26(25), 1. [Link]

-

Buriak, J., Jr., et al. (2002). Design, Synthesis, and Evaluation of Matrix Metalloprotease Inhibitors Bearing Cyclopropane-Derived Peptidomimetics as P1' and P2' Replacements. The Journal of Organic Chemistry, 67(11), 3615–3623. [Link]

-

Joo, S. H. (2014). Constraining cyclic peptides to mimic protein structure motifs. Angewandte Chemie International Edition, 53(48), 13020–13041. [Link]

-

Verschiedene Autoren. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. [Link]

-

Aapptec. (o. D.). SYNTHESIS NOTES. Aapptec Peptides. [Link]

-

Miller, C. A., & Schepartz, A. (2025). Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. mdpi.com [mdpi.com]

- 3. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Constraining cyclic peptides to mimic protein structure motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 9. Ring Closing Metathesis [organic-chemistry.org]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 14. Reinvestigation of Passerini and Ugi scaffolds as multistep apoptotic inducers via dual modulation of caspase 3/7 and P53-MDM2 signaling for halting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04158D [pubs.rsc.org]

- 16. Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting ring-closing metathesis in cyclic amino acid synthesis

Technical Support Center: Ring-Closing Metathesis (RCM) in Cyclic Amino Acid Synthesis

Welcome to the Advanced Synthesis Support Module

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting RCM for Cyclic Amino Acid Scaffolds

Executive Summary:

Synthesizing cyclic amino acids (e.g., proline analogs, pipecolic acid derivatives, or

Module 1: Pre-Reaction Diagnostics (Catalyst & Substrate)

The Issue: "I added the catalyst, and nothing happened," or "The reaction stalled at 50% conversion."

Root Cause Analysis: Ruthenium is a "soft" metal that loves "soft" donors. The nitrogen atom in your amino acid substrate (even if protected as a carbamate like Boc or Fmoc) can coordinate to the Ruthenium center, forming a stable, inactive chelate. This effectively poisons your catalyst before it can complete the cycle.

The Fix: The "Decoy" Strategy You must make the nitrogen invisible to the catalyst.

Protocol A: Lewis Acid Protection

For substrates with secondary amides or carbamates that show poor conversion.

-

Reagent: Titanium(IV) isopropoxide [Ti(O

Pr) -

Mechanism: The Ti species binds to the carbonyl oxygen of the amide/carbamate, reducing the electron density on the nitrogen and preventing Ru-coordination.

-

Dosage: Add 1.05 equivalents of Ti(O

Pr) -

Warning: This generally requires anhydrous conditions.

Protocol B: The Bronsted Salt Method

For substrates with basic amines (if not fully protected).

-

Reagent:

-Toluenesulfonic acid ( -

Action: Convert the amine into an ammonium salt. The charged ammonium species cannot coordinate to Ruthenium.

-

Procedure: Form the salt in situ or pre-form it. Run the RCM. After the reaction, perform a basic workup to release the free amine.

Catalyst Selection Matrix

| Catalyst | Best Use Case | The Trade-off |

| Grubbs I (G1) | Unhindered dienes, high isomerization sensitivity. | Low activity; dies quickly if N-chelation occurs. |

| Grubbs II (G2) | Sterically hindered olefins (tetrasubstituted). | High Isomerization Risk. Active hydride species form easily. |

| Hoveyda-Grubbs II (HG2) | The "Nuclear Option." Difficult rings, high sterics. | Extremely stable, but very hard to remove (leads to colored product). |

Module 2: Reaction Execution (Isomerization & Concentration)

The Issue: "I formed the ring, but the double bond moved," or "I made a polymer instead of a ring."

Root Cause 1: Isomerization (The Hydride Shift) Ruthenium catalysts, particularly Second Generation (G2/HG2), can decompose to form Ruthenium hydrides (Ru-H). These species act as isomerization catalysts, moving your double bond to a thermodynamically more stable (often internal) position.

The Fix: Additive Scavenging 1,4-Benzoquinone is the gold standard additive. It acts as an oxidant, intercepting and oxidizing Ru-hydride species back to inactive forms, preventing migration.

-

Dosage: 10–20 mol% relative to the substrate.

-

Timing: Add directly to the reaction mixture alongside the catalyst.

Root Cause 2: Oligomerization RCM is a competition between Intramolecular (Ring Closing) and Intermolecular (Polymerization/ADMET) reactions. Concentration is the control knob.

The Fix: Pseudo-High Dilution Running at high dilution (0.001 M) uses massive amounts of solvent. Instead, use Slow Addition .

Protocol: Slow Addition via Syringe Pump

-

Dissolve substrate in minimal solvent.

-

Dissolve catalyst in the bulk solvent (refluxing DCM or Toluene).

-

Add substrate solution to the catalyst solution over 2–4 hours.

-

Result: The instantaneous concentration of unreacted diene is low, favoring ring closure, while the catalyst concentration remains high enough to be active.

Visualization: The Troubleshooting Logic Gate

Figure 1: Decision tree for diagnosing RCM failures in nitrogen-containing substrates. Blue nodes indicate diagnostic steps; Red/Yellow indicate root causes; Green indicates validated protocols.

Module 3: Post-Reaction Forensics (Purification)

The Issue: "My product is brown/black and I can't get the Ruthenium out."

Root Cause: Ruthenium byproducts are not just cosmetic nuisances; they are toxic and can induce decomposition or isomerization after the reaction is finished. They often streak on silica columns.

The Fix: Coordinated Precipitation Simple chromatography is rarely enough. You must chemically modify the Ru species to make it stick to the stationary phase.

Protocol: The DMSO/Silica Method (The "Georg" Method)

Based on Georg et al., Org.[1] Lett. 2001 [1][1][2]

-

Reagent: Dimethyl sulfoxide (DMSO) or Triphenylphosphine oxide (TPPO).[3]

-

Stoichiometry: Add 50 equivalents of DMSO relative to the catalyst loading.

-

Procedure:

-

Stir the crude reaction mixture with DMSO for 12 hours (overnight).

-

The DMSO coordinates strongly to the Ru, creating a polar complex.

-

Load the mixture directly onto a silica gel column.

-

Result: The Ru complex stays at the baseline; your cyclic amino acid elutes cleanly.

-

Alternative: Scavenger Resins

For pharmaceutical applications where DMSO is undesirable.

-

Material: SiliaMetS® Thiol or Thiourea functionalized silica.

-

Action: Add resin to reaction mixture, stir 4 hours, filter. Ru is captured on the solid support.[4]

Frequently Asked Questions (FAQs)

Q: Can I use microwave heating for RCM of amino acids?

A: Yes, and it is often recommended. Microwave heating (often 80–100°C in Toluene or DCE) can overcome the activation energy barrier for sterically hindered amino acids (like quaternary

Q: My Fmoc-protected amino acid is cleaving during RCM. Why? A: This is likely due to the formation of HCl if you are using a chlorinated solvent (DCM) at high temperatures for extended periods, or if your catalyst is decomposing.

-

Fix: Add a mild acid scavenger like 2,6-lutidine (if it doesn't poison the catalyst) or switch to Toluene. Alternatively, ensure your solvent is strictly anhydrous and acid-free (pass through basic alumina).

Q: How do I know if I have the E or Z isomer? A: In cyclic amino acids (5–8 membered rings), the ring strain usually dictates the stereochemistry (often Z for smaller rings).

-

Check: Look at the

coupling constant of the olefinic protons in -

Note: For 8+ membered rings, you will likely get a mixture. If you need high Z-selectivity, consider specialized cyclometallated Ru catalysts (e.g., Endo-type).

References

-

Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[1] A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions.[1][2][3] Organic Letters, 3(9), 1411–1413.

-

Hong, S. H., & Grubbs, R. H. (2006). Highly Active Water-Soluble Olefin Metathesis Catalyst. Journal of the American Chemical Society, 128(11), 3508–3509. (Discusses catalyst stability and additives).

-

Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012–3043. (Comprehensive review on RCM including Ti(OiPr)4 usage).

-

Sutton, A. E., Seigal, B. A., Finnegan, D. F., & Snapper, M. L. (2002). Olefin Metathesis in the Presence of Basic Functionalities. Journal of the American Chemical Society, 124(45), 13390–13391. (Detailed study on preventing amine chelation).

Sources

- 1. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. A convenient method to remove ruthenium byproducts from olefin metathesis reactions using polymer-bound triphenylphosphine oxide (TPPO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Purification Strategies and Monomer Platforms for Ruthenium-Initiated Living Ring-Opening Metathesis Polymerization [dspace.mit.edu]

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with Cyclic Amino Acids

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of peptide synthesis involving sterically hindered cyclic amino acids. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges and enhance the success of your coupling reactions.

The incorporation of cyclic amino acids, such as proline, α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), and N-methylated amino acids, is a powerful strategy for constraining peptide conformation, improving metabolic stability, and enhancing bioavailability. However, the inherent steric bulk of these residues often impedes amide bond formation, leading to low yields, incomplete reactions, and potential side reactions like epimerization. This guide is structured to provide both foundational knowledge and practical solutions to these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my standard coupling protocols (e.g., DCC/HOBt) failing for cyclic or α,α-disubstituted amino acids?

A1: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficiently reactive to overcome the significant steric barrier presented by bulky cyclic and α,α-disubstituted amino acids.[1][2] The success of a coupling reaction depends on the reactivity of the activated carboxylic acid and the steric accessibility of the amine nucleophile.[3] In sterically demanding situations, the activation provided by carbodiimides is often too low, and the reaction kinetics are too slow, resulting in incomplete coupling.

Q2: What are the first-line alternative coupling reagents I should consider for a difficult coupling?

A2: For sterically hindered couplings, you should immediately consider switching to more potent in-situ activating reagents.[1] The most common and effective choices fall into two classes:

-

Uronium/Aminium Salts: Reagents like HATU, HCTU, and HBTU are highly efficient and are often considered the gold standard for difficult couplings.[4][5] HATU, in particular, is frequently recommended for its high reactivity and ability to overcome significant steric hindrance.[4][5]

-

Phosphonium Salts: Reagents such as PyBOP and PyAOP are also extremely effective.[4] They are known for generating highly reactive esters that facilitate bond formation in challenging contexts.[1]

Q3: I'm working with an N-methylated amino acid and even HATU is giving me low yields. What's my next step?

A3: N-methylated amino acids present a dual challenge: the N-methyl group not only adds steric bulk but also reduces the nucleophilicity of the secondary amine. When even powerful uronium salts are insufficient, you can explore more specialized and reactive strategies:

-

Acyl Fluoride Formation: Converting the carboxylic acid to its corresponding acyl fluoride is a highly effective strategy for extremely hindered couplings, including those involving N-methylated residues or Aib.[1][6] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can generate the acyl fluoride in situ.

-

Microwave-Assisted Synthesis: The application of microwave energy can dramatically accelerate reaction rates and drive difficult couplings to completion by efficiently overcoming the activation energy barrier.[7][8][9][10] This is particularly effective for hindered residues like Aib and N-methylated amino acids.[7][8]

Q4: How can I minimize the risk of epimerization during a long, heated coupling reaction?

A4: Epimerization, or racemization at the α-carbon, is a significant risk when forcing a difficult coupling with extended reaction times or heat.[11] To mitigate this:

-

Use Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is more effective at suppressing racemization than the traditional 1-hydroxybenzotriazole (HOBt).[11][12] Coupling reagents that incorporate these moieties, like HATU (HOAt-based) or COMU (Oxyma-based), are excellent choices.[6][13]

-

Choose Appropriate Reagents: Some reagents, like DEPBT, are specifically designed to minimize epimerization, particularly for sensitive amino acids.[12]

-

Control Base Exposure: The presence of a tertiary base is required for activation, but prolonged exposure can promote epimerization. Use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) and use the minimum necessary equivalents.[1]

-

Lower Temperature: If possible, running the reaction for a longer time at a lower temperature is preferable to a short reaction at a very high temperature.[11][14]

Troubleshooting Guide: Low Coupling Yield

This section provides a systematic approach to diagnosing and solving low-yield coupling reactions involving sterically hindered cyclic amino acids.

Problem: Incomplete Coupling Detected

After a coupling step, a qualitative test (e.g., Kaiser test for primary amines, Isatin or Chloranil test for secondary amines like proline) indicates the presence of unreacted free amine on the resin.[5]

Workflow for Troubleshooting Incomplete Coupling

Caption: Troubleshooting workflow for incomplete coupling reactions.

Detailed Explanations for Troubleshooting Steps:

-

Evaluate Coupling Reagent: Standard carbodiimides are often the point of failure.[1] Uronium (HATU, HCTU) and phosphonium (PyBOP) salts form highly reactive O-acylisourea intermediates that are more effective at acylating a hindered amine.[1] For extremely challenging couplings, such as Aib-Aib or N-methyl-Arg, consider reagents that generate acyl fluorides (e.g., TFFH) or specialized reagents like COMU, which is both highly reactive and safer due to the absence of explosive benzotriazole derivatives.[6][13]

-

Optimize Reaction Conditions: Steric hindrance dramatically slows reaction kinetics.[1]

-

Time: Extending the reaction time from a standard 1-2 hours to 4 hours, or even overnight, can often drive the reaction to completion.[1]

-

Temperature: Gentle heating (e.g., 40-50 °C) can provide the necessary activation energy.[11] However, this must be balanced against the increased risk of racemization.[11]

-

Microwave Synthesis: This is the most potent method for accelerating slow reactions. Microwave energy heats the reaction mixture rapidly and uniformly, often reducing coupling times from hours to minutes and significantly improving yields for difficult sequences.[7][9][10][15]

-

-

Implement Double Coupling: This is a straightforward and highly effective technique. After the initial coupling reaction, the vessel is drained and the resin is washed. A second, fresh solution of activated amino acid is then added to acylate any remaining free amines.[1] This ensures the highest possible conversion.

-

Assess Solvent System: In solid-phase peptide synthesis (SPPS), poor solvation of the growing peptide chain can lead to aggregation, which physically blocks the N-terminal amine from reacting.[1] N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help disrupt these aggregates.[1] For particularly hydrophobic or aggregation-prone sequences, using a solvent mixture may be beneficial.[1]

Data & Reagent Comparison

The choice of coupling reagent is a critical parameter. The table below summarizes the relative performance and key features of commonly used reagents for difficult couplings.

| Reagent Class | Example Reagents | Relative Reactivity | Racemization Risk | Key Considerations & Use Cases |

| Carbodiimides | DCC, DIC | Low | Moderate to High | Generally insufficient for hindered couplings.[1] Requires an additive (HOBt, Oxyma) to suppress racemization.[16] |

| Uronium/Aminium | HBTU, TBTU, HCTU, HATU | High to Very High | Low to Moderate | HBTU/TBTU are good general-purpose upgrades. HCTU and HATU are more reactive and highly effective for hindered systems.[1][5] HATU is often the first choice for difficult couplings.[4][5] Can cause guanidinylation of the N-terminus if used in large excess. |

| Phosphonium | PyBOP, PyAOP | High to Very High | Low | Excellent reactivity, comparable to uronium salts. Does not cause guanidinylation, making it a good choice for cyclization or fragment condensation reactions where the reagent may be in excess.[4] |

| Oxyma-Based | COMU, PyOxim | Very High | Very Low | COMU's reactivity is comparable or superior to HATU.[6][13] Based on the non-explosive OxymaPure, making it a safer alternative to HOBt/HOAt-based reagents.[6] |

| Acyl Fluoride | TFFH | Highest | Very Low | Generates highly reactive acyl fluorides in situ. Recommended for the most extreme cases of steric hindrance, such as coupling two α,α-disubstituted amino acids.[6][17] |

Experimental Protocols

Protocol 1: High-Efficiency "Double Coupling" with HATU

This protocol is recommended for coupling a sterically hindered amino acid (e.g., Fmoc-Aib-OH, Fmoc-N-Me-Leu-OH) onto a resin-bound peptide.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol scale)

-

Sterically hindered Fmoc-amino acid (4 eq., 0.4 mmol)

-

HATU (3.9 eq., 0.39 mmol)

-

DIPEA (8 eq., 0.8 mmol)

-

Anhydrous NMP or DMF

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected. Wash the resin thoroughly with DMF or NMP (5 x 1 min).

-

Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in NMP (approx. 2 mL for a 0.1 mmol scale). Add DIPEA (8 eq.) to the solution.

-

Vortex the activation mixture for 1-5 minutes. The solution may change color.[1]

-

First Coupling: Immediately add the activated amino acid solution to the washed peptide-resin.

-

Agitate the reaction vessel at room temperature for 45-60 minutes.[1]

-

Wash: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with NMP or DMF (5 x 1 min) to remove all excess reagents and byproducts.[5]

-

Second Coupling (Recoupling): Repeat steps 2-5 with a fresh solution of activated amino acid.

-

Final Wash: After the second coupling is complete, drain the solution and wash the resin extensively with DMF (5x) and then DCM (3x) before proceeding to the next Fmoc deprotection step.

-

Verification (Optional): Take a small sample of resin beads and perform a qualitative test (e.g., Isatin test) to confirm the absence of free secondary amines, indicating reaction completion.[5]

Protocol 2: Microwave-Assisted Coupling for Extremely Hindered Residues

This protocol leverages microwave energy to drive a difficult coupling to completion rapidly.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol scale)

-

Sterically hindered Fmoc-amino acid (5 eq., 0.5 mmol)

-

Coupling Reagent (e.g., HATU, 4.9 eq. or DIC/Oxyma Pure, 5 eq. each)

-

DIPEA (10 eq., 1.0 mmol)

-

Anhydrous NMP

Procedure:

-

Reagent Preparation: In a microwave-safe reaction vessel, combine the peptide-resin, the Fmoc-amino acid, the coupling reagent, and NMP.

-

Base Addition: Add the DIPEA to the vessel and swirl gently to mix.

-

Microwave Irradiation: Place the vessel in a dedicated peptide synthesis microwave reactor. Irradiate the mixture according to the instrument's protocols, typically for 5-15 minutes at a temperature of 75-90°C.

-

Post-Microwave: Once the reaction is complete and the vessel has cooled, drain the solution.

-

Washing: Wash the resin thoroughly with NMP (5x) and DCM (3x).

-

Verification: Perform a qualitative test to ensure complete coupling. Due to the high efficiency of microwave synthesis, a single coupling is often sufficient.[8]

References

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]

-

AWS. Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Available from: [Link]

-

SYNTHESIS. Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Available from: [Link]

-

MDPI. Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Available from: [Link]

-

National Center for Biotechnology Information. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Available from: [Link]

-

Dilong. Commonly Used Coupling Reagents in Peptide Synthesis. Available from: [Link]

-

Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 2015. Available from: [Link]

-

Proteomics & Metabolomics. Optimizing Peptide Coupling: Key Techniques. Available from: [Link]

-

Proteomics & Metabolomics. Microwave-Assisted Peptide Synthesis: A Faster Approach. Available from: [Link]

-

ResearchGate. (PDF) Procedures to Improve Difficult Couplings. Available from: [Link]

-

ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]

-

National Center for Biotechnology Information. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Available from: [Link]

-

National Center for Biotechnology Information. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Available from: [Link]

-

CD Formulation. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Available from: [Link]

-

PubMed. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? Available from: [Link]

-

AAPPTEC. Coupling Reagents. Available from: [Link]

-

National Center for Biotechnology Information. Epimerisation in Peptide Synthesis. Available from: [Link]

-

MDPI. Epimerisation in Peptide Synthesis. Available from: [Link]

-

National Center for Biotechnology Information. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Available from: [Link]

-

ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. 2007. Available from: [Link]

-

Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. 2015. Available from: [Link]

-

ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. 2021. Available from: [Link]

-

Aapptec. Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. Available from: [Link]

-

ACS Publications. Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A. 2014. Available from: [Link]

-

Nowick Lab. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

-

Frontiers. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available from: [Link]

-

Aapptec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available from: [Link]

-

BORIS Portal. Green Chemistry. 2024. Available from: [Link]

-

MDPI. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs. 2021. Available from: [Link]

-

LifeTein. Unusual Amino Acids: α-Aminoisobutyric Acid. Available from: [Link]

-

SlideShare. Epimerization of Peptide. Available from: [Link]

-

ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. 2005. Available from: [Link]

-

CORE. α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Available from: [Link]

-

Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. file.globalso.com [file.globalso.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bachem.com [bachem.com]

- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 9. creative-peptides.com [creative-peptides.com]

- 10. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 11. creative-peptides.com [creative-peptides.com]

- 12. peptide.com [peptide.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. jpt.com [jpt.com]

- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Phase Transfer Catalysis for Cyclic Amino Acid Alkylation

Current Status: Operational

Ticket Focus: Optimization of Enantioselective

Introduction

Welcome to the Technical Support Center. You are likely here because you are attempting to synthesize quaternary stereocenters on cyclic amino acid scaffolds (e.g., proline, pipecolic acid, or tetrahydroisoquinoline derivatives) and are encountering issues with enantiomeric excess (e.e.) , conversion , or chemoselectivity .

Unlike simple glycine alkylations, cyclic substrates impose significant steric constraints and conformational rigidity. The "standard" protocols often fail here. This guide moves beyond basic textbook procedures to address the specific hydrodynamic and mechanistic challenges of alkylating cyclic imines/esters at the liquid-liquid or solid-liquid interface.

Module 1: The "Gold Standard" Protocol

Context: This protocol is designed for the asymmetric

System Suitability Test (SST)

Before committing expensive chiral catalysts ($100+/g), validate your system's reactivity.

-

Run a racemic baseline: Use TBAB (Tetrabutylammonium bromide) at 5 mol%.

-

Success Criteria: If conversion is <50% after 4 hours at RT with TBAB, your issue is reactivity (stirring, base strength, leaving group). Do not proceed to chiral optimization until this is solved.

Optimized Asymmetric Protocol

| Component | Recommendation | Technical Rationale |

| Substrate | tert-Butyl ester (protected as benzophenone imine or similar) | t-Butyl esters prevent hydrolysis under the harsh alkaline conditions required for PTC. Methyl/Ethyl esters often hydrolyze to the acid, killing the reaction. |

| Catalyst | Maruoka Catalyst ( | Cyclic substrates are sterically demanding. Maruoka catalysts (rigid, |

| Solvent | Toluene (Primary) or Toluene:CHCl | Toluene maximizes the "tightness" of the ion pair. Chlorinated solvents increase solubility but often degrade e.e. by loosening the ion pair. |

| Base | 50% KOH (aq) or CsOH (solid) | High ionic strength is critical to "salt out" the organic catalyst into the organic phase. |

| Temperature | -20°C to 0°C | Lower temperatures suppress the uncatalyzed "background" reaction (racemic) more than the catalyzed pathway. |

Step-by-Step Workflow

-

Charge the reaction vessel with the amino acid substrate (1.0 equiv) and the Chiral Phase Transfer Catalyst (1–3 mol%).

-

Dissolve in Toluene (0.1 M concentration relative to substrate).

-

Cool the mixture to the target temperature (e.g., 0°C).

-

Add the Base (50% KOH, 5–10 equiv). Note: The mixture becomes biphasic.

-

Add the Alkyl Halide (1.2–1.5 equiv) dropwise.

-

Agitate vigorously (See Module 3).

-